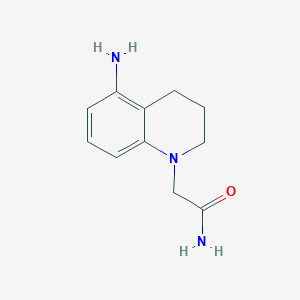
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an amino group at the 5-position of the quinoline ring and an acetamide group attached to the nitrogen atom of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-(2-nitrophenyl)acetamide, followed by reduction and amination steps. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanol
- 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)propanoic acid
- 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)butanamide
Uniqueness
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(5-amino-3,4-dihydro-2H-quinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-1-5-10-8(9)3-2-6-14(10)7-11(13)15/h1,4-5H,2-3,6-7,12H2,(H2,13,15) |
InChI Key |
ULKOJMUWPHOJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















